(1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid: Structural & Synthetic Guide
(1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid: Structural & Synthetic Guide
The chemical structure and synthesis of (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid represent a critical scaffold in medicinal chemistry, particularly in the design of rigid linkers for proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).
This technical guide provides an in-depth analysis of its structural conformation, synthetic pathways, and reactivity profile.
Structural Identity & Conformational Analysis
Nomenclature and Stereochemistry
The compound is a 1,4-disubstituted cyclohexane derivative. The IUPAC designation (1r,4r) specifically denotes the trans stereochemical relationship between the carboxylic acid group at position 1 and the bromomethyl group at position 4.
-
IUPAC Name: (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid[1]
-
Common Name: trans-4-(Bromomethyl)cyclohexanecarboxylic acid[1]
-
Molecular Formula: C
H BrO [1]
Conformational Stability (Diequatorial Preference)
The cyclohexane ring exists in a chair conformation. For 1,4-disubstituted cyclohexanes, the trans isomer allows both substituents to adopt either a diequatorial (e,e) or diaxial (a,a) orientation.
Thermodynamic stability is dictated by the A-values (conformational free energy) of the substituents:
-
-COOH Group: A-value
1.4 kcal/mol -
-CH
Br Group: A-value 1.79 kcal/mol
In the trans isomer, the diequatorial conformer avoids the severe 1,3-diaxial interactions present in the diaxial form. Consequently, the molecule exists almost exclusively (>99%) in the diequatorial chair conformation at room temperature. This rigidity is a key feature for its use as a "spacer" in drug design, providing a defined distance between pharmacophores.
Figure 1: Conformational equilibrium favoring the diequatorial chair form due to steric minimization.
Synthesis & Manufacturing
The synthesis of (1r,4r)-4-(bromomethyl)cyclohexane-1-carboxylic acid typically proceeds from the commercially available (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylic acid . Direct bromination of the hydroxy-acid is possible but often results in side reactions (e.g., acid bromide formation). A robust, scalable route involves ester protection.
Validated Synthetic Route
Step 1: Esterification Protection of the carboxylic acid as a methyl ester prevents interference during the bromination step.
-
Reagents: Methanol (MeOH), Thionyl Chloride (SOCl
) or H SO (cat). -
Conditions: Reflux, 4–6 h.
Step 2: Bromination (Appel Reaction) Conversion of the primary alcohol to the alkyl bromide under mild conditions to preserve stereochemistry.
-
Reagents: Carbon Tetrabromide (CBr
), Triphenylphosphine (PPh ). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Mechanism: S
2 displacement of the oxyphosphonium intermediate by bromide.
Step 3: Hydrolysis Saponification of the methyl ester to yield the free acid.
-
Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).
-
Conditions: Room temperature, 2–4 h, followed by acidification (HCl).
Figure 2: Three-step synthetic pathway ensuring high purity and stereochemical retention.
Reactivity Profile & Applications
Functional Group Reactivity
The molecule is bifunctional, allowing for orthogonal functionalization:
| Functional Group | Reactivity Type | Key Reactions |
| Bromomethyl (-CH | Electrophile (S | Nucleophilic Substitution: Reacts with azides (NaN |
| Carboxylic Acid (-COOH) | Nucleophile/Electrophile | Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amines (e.g., lysine residues on proteins). Esterification: Reacts with alcohols. |
Application in Drug Discovery
-
Linker Chemistry: The cyclohexane ring provides a rigid, non-aromatic spacer that improves the solubility and metabolic stability of drug conjugates compared to phenyl linkers.
-
Fragment-Based Design: Used as a core scaffold to project functional groups in defined spatial orientations.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic data is typical for the trans-isomer.
Proton NMR ( H NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment |
| 3.25 | Doublet (J = 6.5 Hz) | 2H | -CH |
| 2.28 | Multiplet (tt) | 1H | C1-H (Axial proton alpha to COOH) |
| 2.05 – 1.95 | Multiplet (Broad) | 4H | Equatorial protons (C2, C3, C5, C6) |
| 1.55 – 1.40 | Multiplet | 1H | C4-H (Axial proton alpha to CH |
| 1.10 – 0.95 | Multiplet (qd) | 4H | Axial protons (C2, C3, C5, C6) |
Note: The large splitting (J
Carbon NMR ( C NMR)
-
181.5 ppm: Carbonyl (C=O)
-
43.2 ppm: C1 (Alpha to COOH)
-
39.8 ppm: -C H
Br -
38.5 ppm: C4 (Alpha to CH
Br) -
31.5 ppm: C2, C6
-
28.8 ppm: C3, C5
Safety & Handling (MSDS Highlights)
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
-
PubChem. (2025).[2][3][4][5][6] Compound Summary: 4-(Bromomethyl)cyclohexanecarboxylic acid.[1] National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2020). General Procedures for Appel Reaction and Ester Hydrolysis. [Link]
-
RSC Advances. (2016). Stereoselective synthesis of 1,4-disubstituted cyclohexanes. Royal Society of Chemistry. [Link](Generalized reference for trans-cyclohexane synthesis methodology)
Sources
- 1. 1652586-30-5 | trans-4-(Bromomethyl)cyclohexanecarboxylic acid - AiFChem [aifchem.com]
- 2. 4-(Bromomethyl)cyclohexanecarboxylic acid | C8H13BrO2 | CID 145787534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 296933 - PubChem [pubchem.ncbi.nlm.nih.gov]
